Deacetyldiltiazem-d4

Description

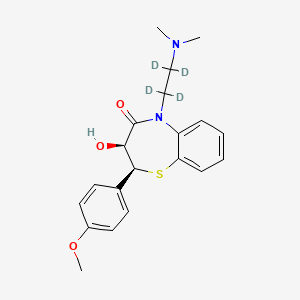

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-AKZXBINPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747513 | |

| Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112259-40-2 | |

| Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deacetyldiltiazem-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Deacetyldiltiazem-d4. This deuterated analog of a primary active metabolite of Diltiazem is a critical tool in pharmacokinetic and metabolic studies. This document details its physicochemical characteristics, and its principal application as an internal standard in analytical methodologies.

Chemical Structure and Properties

This compound is a stable, isotopically labeled form of Deacetyldiltiazem, a pharmacologically active metabolite of the calcium channel blocker, Diltiazem. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Diltiazem and its metabolites in biological matrices.

Chemical Structure:

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one [1]

The structure consists of a benzothiazepine ring system substituted with a 4-methoxyphenyl group and a deuterated N,N-dimethylaminoethyl side chain. The deuterium atoms are strategically placed on the ethyl group, a site not typically susceptible to metabolic exchange, ensuring the stability of the label.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀D₄N₂O₃S | [2] |

| Molecular Weight | 376.51 g/mol | [2] |

| CAS Number | 112259-40-2 | [2] |

| Appearance | Off-White to Pale Yellow Solid | [2] |

| Melting Point | 84-86 °C | [2] |

| Solubility | Chloroform, Dichloromethane, Ethanol, Methanol | [2] |

| Purity | Typically ≥98% (as per commercial suppliers) | |

| Isotopic Enrichment | Typically ≥99 atom % D |

Synthesis and Characterization

Synthesis:

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general synthetic approach can be described. The synthesis of deuterated metabolites like this compound typically involves the use of deuterated starting materials or reagents in the final steps of the synthesis of the parent metabolite. One plausible route involves the N-alkylation of the benzothiazepine precursor with a deuterated 2-(dimethylamino)ethyl halide.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Characterization:

The identity and purity of this compound are confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum confirm successful deuteration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition, verifying the incorporation of four deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the chemical purity of the compound.

Application as an Internal Standard

The primary application of this compound is as an internal standard in the quantitative analysis of Diltiazem and its metabolites in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical mass spectrometry as it compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby improving the accuracy and precision of the analytical method[4][5].

Experimental Protocol: Quantification of Diltiazem and Metabolites in Human Plasma

The following is a representative protocol for the use of this compound as an internal standard. This protocol is based on established methods for the analysis of Diltiazem and its metabolites[3].

1. Materials and Reagents:

-

Diltiazem, Deacetyldiltiazem, and other relevant metabolite reference standards

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Sample Preparation:

-

Spike blank human plasma with known concentrations of Diltiazem, Deacetyldiltiazem, and other metabolites to prepare calibration standards and quality control samples.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (this compound in methanol).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for Diltiazem, Deacetyldiltiazem, other metabolites, and this compound.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram:

Caption: A typical workflow for bioanalytical sample analysis using an internal standard.

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism in the liver, primarily through deacetylation and N-demethylation, catalyzed by esterases and cytochrome P450 (CYP) enzymes, respectively[6]. Deacetyldiltiazem is one of the major pharmacologically active metabolites.

Signaling Pathway Diagram:

Caption: The major metabolic pathways of Diltiazem.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its stability, high isotopic purity, and chemical identity to the analyte of interest make it the preferred internal standard for the accurate and precise quantification of Diltiazem and its metabolites. This guide provides the foundational technical information required for its effective use in a research setting.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Deacetyldiltiazem-d4

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Deacetyldiltiazem-d4, a deuterated analog of the active metabolite of Diltiazem. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioanalytical method development, and metabolic profiling. This compound serves as an invaluable internal standard in mass spectrometry-based quantification of Deacetyldiltiazem, ensuring accuracy and precision in clinical and preclinical trials.[1]

Introduction to Deacetyldiltiazem and the Role of Isotopic Labeling

Diltiazem is a calcium channel blocker widely used in the management of hypertension, angina, and certain arrhythmias.[2][3] It undergoes extensive metabolism in the body, with one of its primary active metabolites being Deacetyldiltiazem. Accurate quantification of this metabolite is crucial for understanding the overall pharmacological profile of Diltiazem.

Isotopically labeled compounds, particularly those incorporating deuterium, are the gold standard for use as internal standards in quantitative mass spectrometry.[1] The four deuterium atoms in this compound result in a 4 Dalton mass shift compared to the unlabeled analyte. This mass difference allows for clear differentiation between the analyte and the internal standard in a mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and chromatographic separation. This co-elution is critical for correcting for matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for method development, particularly for mass spectrometry and chromatography.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀D₄N₂O₃S | PubChem |

| Molecular Weight | 376.5 g/mol | [4] |

| Exact Mass | 376.17587079 Da | [4] |

| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl-1,1,2,2-d4]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | [4] |

| CAS Number | 112259-40-2 | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the Diltiazem core structure, followed by the introduction of the deuterated side chain and subsequent deacetylation. The general synthetic scheme is outlined below.

Synthesis Pathway

The synthesis can be logically divided into two main stages: the formation of the core benzothiazepinone ring system and the subsequent alkylation with the deuterated side-chain, followed by deacetylation.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for Diltiazem and its analogs, adapted for the synthesis of this compound.

Step 1: Synthesis of (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (Diltiazem Precursor)

This precursor is synthesized from 2-aminothiophenol and methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate.

-

Reaction: The epoxide ring of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is opened by the nucleophilic attack of the thiol group of 2-aminothiophenol. This is followed by an intramolecular cyclization to form the benzothiazepinone ring.

-

Reagents and Solvents: 2-Aminothiophenol, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, methanol, and a suitable base such as sodium methoxide.

-

Procedure:

-

Dissolve 2-aminothiophenol and methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate in methanol.

-

Add a catalytic amount of sodium methoxide and reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of Diltiazem-d4

This step involves the N-alkylation of the benzothiazepinone precursor with the deuterated side chain.

-

Reaction: The nitrogen atom of the benzothiazepinone ring is alkylated with 2-(dimethylamino)ethyl-d4 chloride.

-

Reagents and Solvents: (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, 2-(dimethylamino)ethyl-d4 chloride, a non-nucleophilic base (e.g., sodium hydride), and an aprotic polar solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Suspend (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in dry DMF.

-

Add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon).

-

Stir the mixture for 30 minutes, then add a solution of 2-(dimethylamino)ethyl-d4 chloride in DMF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Diltiazem-d4 by column chromatography.

-

Step 3: Synthesis of this compound (Final Product)

The final step is the deacetylation of the Diltiazem-d4 intermediate.

-

Reaction: The acetyl group at the 3-position of the benzothiazepinone ring is removed by hydrolysis.

-

Reagents and Solvents: Diltiazem-d4, a base (e.g., sodium hydroxide or potassium carbonate), and a protic solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve Diltiazem-d4 in methanol.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound (m/z 377.18 for [M+H]⁺). High isotopic purity with minimal contribution from unlabeled or partially labeled species. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of deuterium incorporation. | Absence of proton signals in the ¹H NMR spectrum at the positions of deuteration. Altered splitting patterns in the ¹³C NMR spectrum for the deuterated carbons. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high chemical purity. |

Experimental Workflow for Bioanalytical Applications

This compound is primarily used as an internal standard in the quantification of Deacetyldiltiazem in biological matrices. The general workflow for such an application is depicted below.

Caption: Bioanalytical workflow using this compound.

This in-depth guide provides the essential technical details for the synthesis, characterization, and application of this compound. The provided protocols and workflows are intended to serve as a foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics. Adherence to good laboratory practices and safety precautions is paramount during the execution of these chemical syntheses.

References

- 1. benchchem.com [benchchem.com]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diltiazem analogues: the last ten years on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desacetyl Diltiazem-d4 | C20H24N2O3S | CID 71315569 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Deacetyldiltiazem-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Deacetyldiltiazem-d4, a deuterated analog of Deacetyldiltiazem, which is a primary metabolite of the calcium channel blocker Diltiazem. This document is intended to serve as a comprehensive resource, consolidating essential data for its application in research and development, particularly in pharmacokinetic and metabolic studies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled compound crucial for use as an internal standard in quantitative bioanalytical assays. The incorporation of four deuterium atoms provides a distinct mass difference from its endogenous counterpart, enabling precise quantification by mass spectrometry.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Name | (2S-cis)-5-[2-(Dimethylamino)ethyl-1,1,2,2-d4]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | [1] |

| Synonyms | Desacetyl Diltiazem-d4, this compound | [2][3] |

| CAS Number | 112259-40-2 | [1][2][3] |

| Molecular Formula | C₂₀H₂₀D₄N₂O₃S | [3] |

| Molecular Weight | 376.51 g/mol | [1][3][4] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Melting Point | 84-86°C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol, Methanol | [3][4] |

| Storage Temperature | 2-8°C or 4°C | [3][4] |

A hydrochloride salt form is also available with the following properties:

| Property | Value | Source(s) |

| Chemical Name | (2S,3S)-5-[2-(Dimethylamino)ethyl-d4]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochloride | [5] |

| Molecular Formula | C₂₀H₂₀D₄N₂O₃S · HCl | [5] |

| Molecular Weight | 412.94 g/mol | [5] |

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system.[6][7][8] The main metabolic pathways are deacetylation, N-demethylation, and O-demethylation.[6] Deacetyldiltiazem is one of the pharmacologically active metabolites.[9][10] The following diagram illustrates the primary metabolic conversion of Diltiazem to Deacetyldiltiazem.

Caption: Metabolic conversion of Diltiazem.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for this compound are limited. However, established methods for the analysis of Diltiazem and its metabolites can be readily adapted. The following are generalized protocols based on common analytical techniques.

Sample Preparation for Pharmacokinetic Analysis

A generic solid-phase extraction (SPE) method is often employed for the purification of Diltiazem and its metabolites from plasma samples.[9]

Caption: General sample preparation workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a standard technique for the quantification of Diltiazem and its metabolites in biological matrices.[9][10]

-

Chromatographic Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound. While specific spectra for the d4 variant are not widely published, data for the non-deuterated form is available and can be used as a reference.[11]

-

¹H NMR: Will show the absence of signals corresponding to the deuterated positions.

-

¹³C NMR: Will exhibit characteristic shifts for the carbon atoms in the molecule.

-

2D NMR (e.g., HSQC): Can be used to confirm the location of deuterium incorporation by identifying the absence of correlations at the deuterated sites.[11]

Conclusion

This compound is an indispensable tool for researchers engaged in the study of Diltiazem's pharmacokinetics and metabolism. Its well-defined physical and chemical properties, coupled with its stability, make it an ideal internal standard for bioanalytical applications. While specific, detailed experimental protocols for this deuterated compound are not always readily available, established analytical methods for Diltiazem and its metabolites provide a solid foundation for its use in a research setting.

References

- 1. Desacetyl Diltiazem D4 | CAS No- 112259-40-2 | Simson Pharma Limited [simsonpharma.com]

- 2. Desacetyl Diltiazem-d4 | C20H24N2O3S | CID 71315569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. Des Acetyl Diltiazem-D4 - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. vivanls.com [vivanls.com]

- 6. pfizermedical.com [pfizermedical.com]

- 7. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Diltiazem - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deacetyldiltiazem | C20H24N2O3S | CID 91638 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Metabolism of Diltiazem to Deacetyldiltiazem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic conversion of diltiazem to its primary metabolite, deacetyldiltiazem. It covers the core metabolic pathways, enzymatic contributors, and quantitative pharmacokinetic data. Furthermore, this guide details established experimental protocols for studying this biotransformation and emphasizes the critical role of deuterated internal standards, such as deacetyldiltiazem-d4, in achieving accurate and robust quantification in bioanalytical studies.

Introduction to Diltiazem Metabolism

Diltiazem is a non-dihydropyridine calcium channel blocker widely used in the management of hypertension, angina, and certain types of arrhythmia.[1] Its therapeutic effects are achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[1] Following administration, diltiazem undergoes extensive first-pass metabolism, primarily in the liver, resulting in an absolute bioavailability of approximately 40%.[1][2] The biotransformation of diltiazem is complex, involving several key enzymatic reactions that produce a range of metabolites, some of which retain pharmacological activity. The main metabolic pathways are deacetylation, N-demethylation, and O-demethylation.[3][4]

Deacetyldiltiazem (desacetyldiltiazem or M1) is a major, pharmacologically active metabolite.[2][] It is reported to be 25% to 50% as potent as the parent drug as a coronary vasodilator and is present in plasma at levels of 10% to 20% of the parent diltiazem concentration.[2] Understanding the formation of deacetyldiltiazem is crucial for a complete characterization of diltiazem's overall pharmacokinetic and pharmacodynamic profile.

Core Metabolic Pathways and Enzymology

Diltiazem is metabolized through multiple, often competing, pathways. The formation of deacetyldiltiazem occurs alongside N-demethylation and O-demethylation, leading to a variety of subsequent and combined metabolites.

Primary Metabolic Reactions:

-

Deacetylation: The hydrolysis of the acetyl group from diltiazem yields deacetyldiltiazem (M1). This reaction is not solely confined to the liver; widespread deacetylase activity has been identified in various tissues, including the blood, lung, brain, and small intestine, suggesting that extrahepatic metabolism plays a significant role in the formation of M1.[6][7] The enzyme system responsible is characterized as an amidohydrolase/esterase.[7]

-

N-demethylation: Primarily mediated by the Cytochrome P450 (CYP) 3A4 isoenzyme in the liver, this pathway produces N-monodesmethyldiltiazem (MA), another major active metabolite.[8][9][10] Diltiazem and its N-demethylated metabolites are also known to be mechanism-based inhibitors of CYP3A4, forming a metabolite intermediate complex (MIC) that can lead to drug-drug interactions.[9][10]

-

O-demethylation: This pathway is mediated by the polymorphic isoenzyme CYP2D6, leading to the formation of O-desmethyl-diltiazem and its subsequent metabolites.[11][12]

These primary pathways can occur in combination, resulting in metabolites such as deacetyl-N-monodemethyl diltiazem (M2).[4][13]

Quantitative Pharmacokinetic Data

The plasma concentrations and pharmacokinetic profiles of diltiazem and its metabolites have been characterized in healthy volunteers. The data highlight the significant presence of deacetyldiltiazem and other metabolites following oral administration.

Table 1: Pharmacokinetic Parameters of Diltiazem and its Major Metabolites in Healthy Adults (Data compiled from studies involving single oral doses of diltiazem)

| Compound | Peak Plasma Conc. (Cmax, ng/mL) | Apparent Half-Life (t½, hours) |

| Diltiazem | 174.3 ± 72.7[14] | 6.5 ± 1.4[14] |

| Deacetyldiltiazem (M1) | 14.9 ± 3.3[14] | 18.0 ± 6.2[14] |

| N-monodesmethyldiltiazem (MA) | 42.6 ± 10.0[14] | 9.4 ± 2.2[14] |

| Deacetyl-N-monodemethyl diltiazem (M2) | ~15% of Diltiazem Cmax[13] | Longer than Diltiazem[15] |

Note: Values are presented as Mean ± SD where available. The half-life of deacetyldiltiazem is notably longer than that of the parent drug.[14][15]

Table 2: Relative Plasma Concentrations of Diltiazem Metabolites (Expressed as a percentage of the parent diltiazem concentration)

| Metabolite | Average Max Plasma Concentration (% of Diltiazem) |

| Deacetyldiltiazem (M1) | 10%[13] - 20%[2] |

| N-monodesmethyldiltiazem (MA) | 26%[13] |

| Deacetyl-N-monodemethyl diltiazem (M2) | 15%[13] |

| Deacetyl diltiazem N-oxide (M1-NO) | 13%[13] |

Role of this compound in Bioanalysis

Accurate quantification of deacetyldiltiazem in complex biological matrices like plasma is essential for pharmacokinetic and drug metabolism studies. Liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical technique for this purpose due to its high sensitivity and specificity.[16][17] The gold standard for quantification via LC-MS is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.[18][19]

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[18] Because this compound is chemically and physically almost identical to deacetyldiltiazem, it co-elutes during chromatography and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer.[19] However, its increased mass allows the instrument to distinguish it from the non-labeled analyte.

By adding a known amount of this compound to every sample at the beginning of the workflow, any analyte loss during sample preparation or signal variation during analysis is corrected for by monitoring the ratio of the analyte to the internal standard.[18] This method, known as isotope dilution mass spectrometry, significantly improves the accuracy, precision, and robustness of the analytical results.[19]

Experimental Protocols

The following sections provide detailed methodologies for conducting key experiments to study the metabolism of diltiazem to deacetyldiltiazem.

In Vitro Metabolism in Tissue Homogenates

This protocol is designed to assess the deacetylase activity in various tissues by measuring the formation of deacetyldiltiazem from diltiazem. This method is adapted from procedures described for in vitro metabolism studies.[6][7]

Objective: To determine the rate of deacetyldiltiazem formation in different tissue preparations.

Materials:

-

Tissues (e.g., liver, lung, small intestine, whole blood) from a relevant species (e.g., rabbit, rat).[6]

-

Homogenization Buffer (e.g., ice-cold 0.1 M potassium phosphate buffer, pH 7.4).

-

Diltiazem Hydrochloride stock solution.

-

Centrifuge (capable of 10,000 x g and refrigeration).

-

Incubator or water bath set to 37°C.

-

Quenching solution (e.g., ice-cold acetonitrile).

-

Deacetyldiltiazem analytical standard.

-

This compound internal standard solution.

Methodology:

-

Tissue Homogenate Preparation:

-

Excise tissues immediately post-euthanasia and place them in ice-cold homogenization buffer.

-

Mince the tissues and homogenize using a suitable homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain the post-mitochondrial supernatant (S9 fraction), which will be used as the enzyme source.[6]

-

Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).

-

-

Incubation:

-

Pre-warm S9 fractions (diluted to a final protein concentration of ~2-5 mg/mL) in the incubation buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding diltiazem to a final concentration of 1,000 ng/mL.[6]

-

Incubate the mixture at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[6]

-

-

Sample Quenching and Processing:

-

Immediately stop the reaction for each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing the this compound internal standard.

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Quantification of Deacetyldiltiazem in Plasma

This protocol provides a general framework for the sensitive and specific quantification of deacetyldiltiazem in plasma samples using this compound as an internal standard. The method is based on principles from published bioanalytical assays for diltiazem and its metabolites.[16][17]

Objective: To accurately measure the concentration of deacetyldiltiazem in plasma samples.

Materials:

-

Plasma samples (from in vivo studies, calibrators, or quality controls).

-

This compound internal standard working solution.

-

Protein precipitation solvent (e.g., Acetonitrile or Methanol).

-

HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Reversed-phase C8 or C18 analytical column.[16]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Conditions:

-

Chromatography:

-

Column: Reversed-phase C8 or C18 (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient appropriate to separate deacetyldiltiazem from diltiazem and other metabolites.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Deacetyldiltiazem: Monitor the transition from its protonated precursor ion [M+H]⁺ to a specific product ion (e.g., m/z 373.2 -> product ion).[17]

-

This compound (IS): Monitor the transition from its corresponding protonated precursor ion [M+H]⁺ to its specific product ion (e.g., m/z 377.2 -> product ion).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the deacetyldiltiazem and this compound MRM transitions.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of deacetyldiltiazem in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The metabolism of diltiazem is a multifaceted process involving deacetylation, N-demethylation, and O-demethylation, catalyzed by a variety of hepatic and extrahepatic enzymes. The formation of deacetyldiltiazem, a pharmacologically active metabolite, is a significant pathway contributing to the drug's overall effect. For professionals in drug development and research, a thorough understanding of this biotransformation is essential. The accurate quantification of deacetyldiltiazem is paramount for pharmacokinetic modeling and drug interaction studies, a task for which the use of a deuterated internal standard like this compound in LC-MS/MS analysis is the definitive methodological approach, ensuring data of the highest quality and reliability.

References

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pfizermedical.com [pfizermedical.com]

- 4. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deacetylation of diltiazem by several rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deacetylation of diltiazem by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP2D6 is involved in O-demethylation of diltiazem. An in vitro study with transfected human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic assay of diltiazem and six of its metabolites in plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsr.com [ijpsr.com]

- 18. benchchem.com [benchchem.com]

- 19. resolvemass.ca [resolvemass.ca]

The Quintessential Role of Deacetyldiltiazem-d4 in Modern Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the precision and reliability of bioanalytical methods are paramount. The quantification of drug metabolites is as crucial as the parent drug in understanding the overall disposition and potential activity of a therapeutic agent. Diltiazem, a widely used calcium channel blocker, undergoes extensive metabolism, with deacetyldiltiazem being one of its principal and pharmacologically active metabolites. Accurate measurement of deacetyldiltiazem in biological matrices is therefore essential for a comprehensive pharmacokinetic profile. This technical guide delves into the pivotal role of deacetyldiltiazem-d4 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of diltiazem and its metabolites, ensuring the generation of high-fidelity data for regulatory submission and clinical insight.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is indispensable for correcting analytical variability.[1] This variability can arise from sample preparation, chromatographic injection, and mass spectrometric ionization.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[1]

Deuterated compounds, such as this compound, are considered the "gold standard" for internal standards.[2] By replacing four hydrogen atoms with their stable isotope, deuterium, this compound is chemically almost identical to the analyte, deacetyldiltiazem. This near-identical physicochemical nature ensures that it co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby providing the most accurate correction for any potential variations.[2] The use of a SIL-IS is a recommended best practice by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is in line with the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.

Bioanalytical Method Validation: A Case Study

The following sections are based on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of diltiazem, N-desmethyl diltiazem, and deacetyldiltiazem in human plasma, which utilizes diltiazem-d4 as the internal standard. While the specific use of this compound was not detailed in the available literature, the principles and the validation data for deacetyldiltiazem using a deuterated internal standard for the parent drug provide a robust framework.

Quantitative Data Summary

The following tables summarize the key validation parameters for the analysis of deacetyldiltiazem.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Curve Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Deacetyldiltiazem | 0.15 - 40.69 | 0.15 |

Data derived from a UPLC-MS/MS method for the simultaneous determination of diltiazem and its metabolites.

Table 2: Precision and Accuracy (Illustrative)

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| Deacetyldiltiazem | LLOQ | 0.15 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| LQC | 0.45 | ≤ 10 | ± 10 | ≤ 10 | ± 10 | |

| MQC | 16.28 | ≤ 10 | ± 10 | ≤ 10 | ± 10 | |

| HQC | 32.55 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |

Note: The precision and accuracy data are presented as illustrative examples that meet typical regulatory acceptance criteria, as the full validation report was not accessible.

Table 3: Recovery and Matrix Effect (Illustrative)

| Analyte | QC Level | Mean Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Deacetyldiltiazem | LQC | ~70-90 | ~0.9-1.1 | ~0.95-1.05 |

| HQC | ~70-90 | ~0.9-1.1 | ~0.95-1.05 |

Note: The recovery and matrix effect data are illustrative, representing typical performance for a validated bioanalytical method using a SIL-IS. The average recovery of deacetyldiltiazem has been reported to be between 66.9% and 92.4%.

Experimental Protocols

The following is a detailed methodology for a UPLC-MS/MS assay for the quantification of deacetyldiltiazem, using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 0.5 mL of human plasma in a glass tube, add 50 µL of the internal standard working solution (e.g., this compound in methanol).

-

Vortex the mixture for 60 seconds.

-

Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the UPLC-MS/MS system.

Chromatographic Conditions

-

System: Ultra-Performance Liquid Chromatography system

-

Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

-

Mobile Phase: A mixture of 5 mM ammonium formate (pH 3.0) and methanol (10:90, v/v)

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Run Time: Approximately 4.25 minutes

Mass Spectrometric Conditions

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Deacetyldiltiazem: m/z 373.21 → 108.85

-

This compound (IS): (Hypothetical) m/z 377.2 → 108.85 or another suitable fragment. Note: The exact transition for this compound would be determined during method development.

-

Visualizing the Workflow and Rationale

The following diagrams illustrate the key processes and logical relationships in a pharmacokinetic study employing a deuterated internal standard.

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for pharmacokinetic studies of diltiazem. Its chemical similarity to the analyte ensures that it effectively compensates for variations inherent in the analytical process, leading to highly accurate and precise quantification of deacetyldiltiazem in biological matrices. The detailed experimental protocol and illustrative validation data presented in this guide underscore the importance of employing stable isotope-labeled internal standards to meet the stringent requirements of regulatory agencies and to ensure the integrity of pharmacokinetic data in drug development.

References

An In-depth Technical Guide to the Mechanism of Action of Diltiazem and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a widely prescribed medication for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Its therapeutic effects are primarily attributed to the inhibition of L-type calcium channels in cardiac and vascular smooth muscle. However, the pharmacological activity of diltiazem is not solely dependent on the parent compound. Following administration, diltiazem undergoes extensive metabolism, giving rise to several active metabolites that contribute significantly to its overall clinical profile. This technical guide provides a comprehensive overview of the mechanism of action of diltiazem's principal metabolites, focusing on their molecular targets, physiological effects, and the experimental methodologies used to elucidate these properties. A novel aspect of diltiazem and its metabolites' pharmacology, their agonistic activity at the ghrelin receptor, is also explored, opening new avenues for understanding their diverse physiological effects.

Introduction

Diltiazem's pharmacological activity is mediated through its interaction with voltage-gated L-type calcium channels, leading to a reduction in calcium influx into cardiac and vascular smooth muscle cells.[1][2] This action results in vasodilation, a decrease in heart rate (negative chronotropy), and reduced myocardial contractility (negative inotropy).[2] The metabolism of diltiazem, primarily through N-demethylation and deacetylation, produces a series of metabolites, with N-monodemethyl diltiazem (MA), deacetyl diltiazem (M1), and deacetyl N-monodemethyl diltiazem (M2) being the most prominent in plasma.[3][4] These metabolites are not inert byproducts; they possess their own pharmacological activities that modulate the therapeutic and potentially adverse effects of diltiazem.[3][5]

Core Mechanism of Action: L-type Calcium Channel Blockade

The primary mechanism of action for both diltiazem and its active metabolites is the blockade of L-type calcium channels (Cav1.2).[1][6] This inhibition is use-dependent, meaning the degree of blockade increases with the frequency of channel opening.[6] Diltiazem and its metabolites bind to a specific site on the α1 subunit of the L-type calcium channel, accessible from the intracellular side of the membrane.[6][7] This binding stabilizes the inactivated state of the channel, reducing the probability of channel opening and thereby decreasing the influx of calcium into the cell.[8]

Signaling Pathway for L-type Calcium Channel Blockade

The blockade of L-type calcium channels by diltiazem and its metabolites directly impacts the excitation-contraction coupling in both cardiac and vascular smooth muscle cells. The reduced intracellular calcium concentration leads to a cascade of downstream effects.

Caption: Signaling pathway of L-type calcium channel blockade by diltiazem and its metabolites.

A Novel Mechanism: Ghrelin Receptor Agonism

Recent research has unveiled a novel mechanism of action for diltiazem and its metabolites: agonism at the ghrelin receptor (GHSR1a).[9] This finding adds a new layer of complexity to their pharmacological profile, with potential implications for their cardiovascular and metabolic effects. The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon activation, can trigger various downstream signaling cascades.[10]

Signaling Pathway for Ghrelin Receptor Activation

The activation of the ghrelin receptor by diltiazem and its metabolites initiates signaling through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream events.

Caption: Signaling pathway of ghrelin receptor activation by diltiazem and its metabolites.

Quantitative Pharmacological Data

The pharmacological activity of diltiazem's metabolites varies, with some exhibiting significant potency. The following tables summarize the available quantitative data for diltiazem and its major metabolites.

Table 1: Vasorelaxant Potency of Diltiazem and its Metabolites

| Compound | IC50 (μM) on KCl-depolarized Hamster Aorta[11] |

| Diltiazem | 0.98 ± 0.47 |

| N-monodemethyl diltiazem (MA) | 2.46 ± 0.38 |

| Deacetyl diltiazem (M1) | 3.27 ± 1.02 |

| Deacetyl-N-monodemethyl diltiazem (M2) | 20.2 ± 10.5 |

| O-demethyl diltiazem metabolite | 40.4 ± 15.4 |

| N,O-didemethylated metabolite | 112.2 ± 33.2 |

| Other metabolites | 45.5 - 126.7 |

Table 2: Ghrelin Receptor (GHSR1a) Agonist Activity

| Compound | Rank Order of Agonist Activity at GHSR1a[9] |

| Deacetyl-N-monodemethyl diltiazem (M2) | 1 |

| Deacetyl diltiazem (M1) | 2 |

| N-monodemethyl diltiazem (MA) | 3 |

| Diltiazem | 4 |

| M4 and M6 metabolites | Weak Agonist Activity |

| M8 and M9 metabolites | Inactive |

Table 3: Pharmacokinetic Parameters of Diltiazem and its Metabolites in Healthy Adults

| Compound | Peak Plasma Concentration (ng/mL)[3] | Apparent Half-life (hours)[3] |

| Diltiazem | 174.3 ± 72.7 | 6.5 ± 1.4 |

| N-demethyldiltiazem | 42.6 ± 10.0 | 9.4 ± 2.2 |

| Desacetyldiltiazem | 14.9 ± 3.3 | 18 ± 6.2 |

Experimental Protocols

The characterization of the mechanism of action of diltiazem and its metabolites relies on a variety of in vitro and in vivo experimental techniques.

Patch-Clamp Electrophysiology for L-type Calcium Channel Analysis

This technique is used to measure the flow of ions through individual ion channels in isolated cells, providing direct evidence of channel blockade.

Experimental Workflow:

Caption: Experimental workflow for patch-clamp electrophysiology.

Detailed Methodology:

-

Cell Isolation: Single ventricular myocytes from guinea pigs or vascular smooth muscle cells from human mesenteric arteries are enzymatically isolated.[8][12]

-

Pipette Solution: The patch pipette is filled with an internal solution typically containing Cs+ to block K+ currents and EGTA to chelate Ca2+.

-

External Solution: The external bath solution contains Ba2+ or Ca2+ as the charge carrier for the L-type calcium channel current.

-

Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a negative holding potential (e.g., -80 mV) and depolarized with voltage steps to elicit calcium channel currents.[6]

-

Drug Application: Diltiazem or its metabolites are applied via bath perfusion.[6]

-

Data Analysis: The peak inward current is measured before and after drug application to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50 value.[6]

Isolated Aortic Ring Preparation for Vasorelaxation Assays

This ex vivo method assesses the ability of compounds to relax pre-contracted vascular smooth muscle, providing a measure of their vasodilatory potency.

Experimental Workflow:

Caption: Experimental workflow for isolated aortic ring preparation.

Detailed Methodology:

-

Tissue Dissection: The thoracic aorta is excised from a euthanized hamster.[11]

-

Ring Preparation: The aorta is cleaned of connective tissue and cut into rings of approximately 2-3 mm in width.

-

Mounting: The rings are mounted between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Tension Recording: The tension of the rings is recorded isometrically using a force transducer.

-

Contraction: After an equilibration period, the rings are contracted with a high concentration of KCl (e.g., 80 mM) to depolarize the smooth muscle cells and open voltage-gated calcium channels.[11]

-

Drug Incubation: Once a stable contraction is achieved, cumulative concentrations of diltiazem or its metabolites are added to the organ bath.

-

Data Analysis: The relaxation induced by each concentration is expressed as a percentage of the maximal KCl-induced contraction. IC50 values are calculated from the concentration-response curves.[11]

Ghrelin Receptor Activation Assays

Functional assays are employed to determine the agonist activity of diltiazem and its metabolites at the ghrelin receptor.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the human ghrelin receptor (GHSR1a) are used.

-

Calcium Mobilization Assay:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline fluorescence is measured.

-

Diltiazem or its metabolites are added, and the change in intracellular calcium concentration is monitored by measuring the change in fluorescence.[9]

-

-

Bioluminescence Resonance Energy Transfer (BRET) Assay:

-

This assay measures the interaction between the ghrelin receptor and G-proteins upon agonist binding.

-

Cells are co-transfected with a ghrelin receptor fused to a bioluminescent donor (e.g., Renilla luciferase) and a G-protein fused to a fluorescent acceptor (e.g., YFP).

-

Upon agonist binding and receptor activation, the donor and acceptor come into close proximity, resulting in energy transfer and a measurable BRET signal.[9]

-

-

Data Analysis: The efficacy and potency of the compounds as ghrelin receptor agonists are determined from the dose-response curves of calcium mobilization or BRET signal.[9]

Conclusion

The mechanism of action of diltiazem is multifaceted, extending beyond the parent drug to its pharmacologically active metabolites. The primary mechanism for both diltiazem and its key metabolites remains the blockade of L-type calcium channels, leading to the well-established cardiovascular effects of vasodilation and negative chronotropy and inotropy. However, the discovery of their agonist activity at the ghrelin receptor introduces a new dimension to their pharmacological profile, with potential implications for metabolic and other physiological processes. A thorough understanding of the distinct and combined actions of diltiazem and its metabolites is crucial for optimizing its therapeutic use and for the development of future cardiovascular drugs with improved efficacy and safety profiles. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in this endeavor.

References

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparing pharmacokinetics and metabolism of diltiazem in normotensive Sprague Dawley and Wistar Kyoto rats vs. spontaneously hypertensive rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of platelet aggregation by diltiazem. Comparison with verapamil and nifedipine and inhibitory potencies of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of diltiazem with single L-type calcium channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the atypical L-type Ca2+ channel blocker diltiazem and its metabolites as ghrelin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetyldiltiazem-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Deacetyldiltiazem-d4, a deuterated metabolite of the calcium channel blocker diltiazem. This document serves as a core resource for researchers and scientists engaged in drug metabolism, pharmacokinetics (DMPK), and bioanalytical assay development.

Core Compound Data

This compound is the deuterium-labeled form of deacetyldiltiazem, a primary and pharmacologically active metabolite of diltiazem.[1][2] The incorporation of four deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays.[3]

| Parameter | Value | Source |

| CAS Number | 112259-40-2 | [4] |

| Molecular Formula | C₂₀H₂₀D₄N₂O₃S | [4] |

| Molecular Weight | 376.51 g/mol | [4] |

| Synonyms | Desacetyl Diltiazem-d4, (2S,3S)-5-(2-(Dimethylamino)ethyl-1,1,2,2-d4)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][2][4]thiazepin-4(5H)-one | [4] |

Pharmacological Context: Diltiazem's Mechanism of Action

Diltiazem, the parent compound of this compound, is a non-dihydropyridine calcium channel blocker.[1][2] Its therapeutic effects are achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][2] This action leads to vasodilation, a decrease in heart rate, and reduced myocardial contractility.[][6] Deacetyldiltiazem retains a significant portion of the pharmacological activity of the parent drug.[1]

Metabolism of Diltiazem

Diltiazem undergoes extensive first-pass metabolism in the liver. The primary metabolic pathways are deacetylation, N-demethylation, and O-demethylation, which are catalyzed by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) and esterases.[1][7] Deacetylation results in the formation of deacetyldiltiazem.

Experimental Protocol: Bioanalytical Method Using this compound

The following is a representative experimental protocol for the quantification of diltiazem and its metabolites in human plasma using this compound as an internal standard. This protocol is a composite based on several published methods.[3][8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma, add 50 µL of a working solution of this compound (internal standard).

-

Vortex the mixture for 60 seconds.

-

Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

-

Chromatographic Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A mixture of 10 mM ammonium acetate buffer and acetonitrile (e.g., 25:75, v/v) with isocratic elution.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Diltiazem: m/z 415.1 → 178.1

-

Deacetyldiltiazem: m/z 373.1 → 178.1

-

This compound: m/z 377.1 → 182.1 (example transition, requires optimization)

-

3. Method Validation

The method should be validated according to regulatory guidelines, assessing:

-

Specificity and selectivity

-

Linearity and range

-

Accuracy and precision

-

Limit of detection (LOD) and limit of quantification (LOQ)

-

Matrix effects and recovery

-

Stability (freeze-thaw, short-term, long-term)

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 7. pfizermedical.com [pfizermedical.com]

- 8. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nonlinear calibrations on the assay of dilitiazem and two of its metabolites from plasma samples by means of liquid chromatography and ESI/MS(2) detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Deacetyldiltiazem-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Deacetyldiltiazem-d4, a deuterated analog of a primary active metabolite of Diltiazem. This compound is crucial as an internal standard in pharmacokinetic and metabolic studies using mass spectrometry. Understanding its solubility and stability is paramount for ensuring accurate and reproducible analytical results.

Core Properties of this compound

This compound is the deuterium-labeled version of Deacetyldiltiazem. The inclusion of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for quantifying the non-labeled metabolite in biological matrices. While extensive data specifically for the d4 variant is limited, its physicochemical properties are considered analogous to the non-deuterated form.

Chemical Structure: (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one[1]

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

|---|---|---|

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Methanol | Soluble |[3] |

Note: The physical and chemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.

Stability Characteristics

The stability of an analytical standard is crucial for the integrity of long-term studies and the reliability of stored solutions. Diltiazem and its metabolites are known to be susceptible to hydrolysis.[2][4]

Key Stability Considerations:

-

Hydrolysis: The primary degradation pathway for Diltiazem is hydrolysis to Deacetyldiltiazem.[2] This suggests the ester linkage in Diltiazem is the primary point of instability. Deacetyldiltiazem itself is a product of this degradation and is generally more stable than the parent drug under hydrolytic conditions. However, studies show that under certain pH and temperature conditions, further degradation can occur.[4]

-

Temperature: For long-term storage, maintaining cold to frozen conditions is recommended. One study on Diltiazem and its metabolites in plasma indicated that samples are stable for up to 8 weeks at -20°C, with potential for better stability at -70°C.[5] Supplier technical data sheets recommend storing solid this compound at 4°C.[3]

-

pH: The hydrolysis of Diltiazem hydrochloride is pH-dependent, with the lowest rate of degradation observed at pH 5 and 6.[4][6] The stability decreases significantly at neutral or alkaline pH.[6]

-

Photostability: Diltiazem has been shown to undergo photodegradation when exposed to UVA-UVB radiation.[7] Therefore, it is best practice to protect solutions of this compound from light.

Table 2: Recommended Storage and Stability for this compound and Related Analytes

| Form | Storage Condition | Reported Stability | Notes |

|---|---|---|---|

| Solid (this compound) | 4°C | Refer to manufacturer's expiry date | Protect from moisture. |

| In Organic Solvent | -20°C to -80°C | Generally stable for months | Use tightly sealed vials to prevent solvent evaporation. |

| In Plasma (Diltiazem Metabolites) | -20°C | Stable for up to 8 weeks | [5] |

| In Plasma (Diltiazem Metabolites) | -70°C | Potentially > 8 weeks | [5] |

| Aqueous Solution (Diltiazem HCl) | Refrigerated (2-6°C) or Frozen (-20°C) | Stable for at least 30 days |[8] |

Experimental Protocols

The following sections outline generalized protocols for determining the solubility and stability of pharmaceutical compounds like this compound.

This method is considered the gold standard for determining equilibrium solubility.[9]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.[9]

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[9]

-

Sampling & Separation: After equilibration, allow the vials to stand for a short period for undissolved solids to settle. Withdraw an aliquot from the supernatant. Immediately filter the sample using a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Confirmation: The presence of undissolved solid material in the vials after the experiment confirms that a saturated solution was achieved.

This protocol assesses the chemical stability of this compound under various conditions over time, following general principles from ICH guidelines.[10][11][12]

-

Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare working solutions by diluting the stock into various aqueous buffers or biological matrices.

-

Storage Conditions: Aliquot the working solutions into multiple vials and store them under a range of defined conditions, such as:

-

Time Points: Define a series of time points for analysis (e.g., 0, 24h, 7 days, 1 month, 3 months).[12]

-

Analysis: At each time point, retrieve samples from each storage condition. Analyze the samples using a stability-indicating HPLC or LC-MS method that can separate the parent compound from potential degradants.

-

Evaluation: Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining >90% of the initial concentration.[8]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and relationships relevant to the use of this compound.

Caption: Fig. 1: Experimental workflow for solubility determination.

References

- 1. Desacetyl Diltiazem-d4 | C20H24N2O3S | CID 71315569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ashp.org [publications.ashp.org]

- 7. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stability of extemporaneously compounded diltiazem hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 11. www3.paho.org [www3.paho.org]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

The Role of Deacetyldiltiazem-d4 in Advancing Drug Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyldiltiazem-d4, a deuterated analog of the primary active metabolite of Diltiazem, serves as a critical tool in drug metabolism research. Its primary application lies in its use as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The stable isotope label ensures accurate and precise quantification of Deacetyldiltiazem and the parent drug, Diltiazem, in complex biological matrices. This technical guide provides an in-depth overview of the core principles and practical applications of this compound in drug metabolism studies. It includes a summary of quantitative data from various analytical methods, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to Diltiazem Metabolism and the Significance of Deacetyldiltiazem

Diltiazem, a widely prescribed calcium channel blocker, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathways include N-demethylation and deacetylation, leading to the formation of several metabolites. Among these, Deacetyldiltiazem is a major pharmacologically active metabolite. Understanding the pharmacokinetics of Diltiazem and its metabolites is crucial for optimizing dosing regimens and minimizing potential drug-drug interactions.

The accurate measurement of Diltiazem and Deacetyldiltiazem in biological samples is paramount for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using LC-MS/MS. The deuterium labels render this compound chemically identical to its unlabeled counterpart but with a different mass-to-charge ratio (m/z), allowing for its distinct detection by the mass spectrometer. This co-eluting internal standard effectively compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the reliability and accuracy of the analytical results.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for the simultaneous determination of Diltiazem and its metabolites using a deuterated internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) of Analytical Methods

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Diltiazem | 0.93 - 250.10 | 0.93 | [1][2] |

| Deacetyldiltiazem | 0.15 - 40.69 | 0.15 | [1][2] |

| N-desmethyl Diltiazem | 0.24 - 64.00 | 0.24 | [1][2] |

| Diltiazem | 0.48 - 639.9 | 0.48 | [3][4] |

| Deacetyldiltiazem | 0.24 - 320.7 | 0.24 | [3][4] |

| N-desmethyl Diltiazem | 0.24 - 320.1 | 0.24 | [3][4] |

Table 2: Recovery of Analytes and Internal Standard

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) | Internal Standard (Diltiazem-d4) (%) | Reference |

| Diltiazem | 82.9 | 75.4 | 76.7 | 80.5 | [2] |

| Deacetyldiltiazem | 72.9 | 66.9 | 92.4 | 80.5 | [2] |

| N-desmethyl Diltiazem | 76.6 | 69.4 | 71.9 | 80.5 | [2] |

| Diltiazem | 77.4 | - | - | - | [3][4] |

| Deacetyldiltiazem | 74.5 | - | - | - | [3][4] |

| N-desmethyl Diltiazem | 76.0 | - | - | - | [3][4] |

Experimental Protocols

Bioanalytical Method for Diltiazem and its Metabolites in Human Plasma using UPLC-MS/MS

This protocol details a validated method for the simultaneous quantification of Diltiazem, Deacetyldiltiazem, and N-desmethyl Diltiazem in human plasma.

3.1.1. Materials and Reagents

-

Diltiazem, Deacetyldiltiazem, and N-desmethyl Diltiazem reference standards

-

Diltiazem-d4 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

-

Methyl tert-butyl ether (MTBE)

3.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

-

Spike with 20 µL of the internal standard working solution (Diltiazem-d4 in methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for analysis.

3.1.3. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase:

-

A: 5 mM Ammonium formate in water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient:

-

0-0.5 min: 90% A

-

0.5-2.0 min: Linear gradient to 10% A

-

2.0-2.5 min: Hold at 10% A

-

2.5-3.0 min: Return to 90% A

-

3.0-4.0 min: Re-equilibration at 90% A

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Diltiazem: m/z 415.1 → 178.1

-

Deacetyldiltiazem: m/z 373.1 → 178.1

-

N-desmethyl Diltiazem: m/z 401.1 → 178.1

-

Diltiazem-d4: m/z 419.1 → 182.1

-

Visualizations

Diltiazem Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Diltiazem, highlighting the formation of Deacetyldiltiazem.

References

- 1. ijpsr.com [ijpsr.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Deacetyldiltiazem-d4 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deacetyldiltiazem-d4 in human plasma. Deacetyldiltiazem is a primary active metabolite of Diltiazem, a widely prescribed calcium channel blocker. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Diltiazem is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart rhythm disorders. It is extensively metabolized in the body, with deacetyldiltiazem being one of its major active metabolites. Accurate quantification of diltiazem and its metabolites is crucial for pharmacokinetic and bioavailability studies. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variability in sample processing, thereby ensuring the reliability of the analytical results. This application note presents a complete protocol for the analysis of this compound in human plasma using LC-MS/MS.

Experimental

Materials and Reagents

-

This compound (Internal Standard)

-

Deacetyldiltiazem (Reference Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation